N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

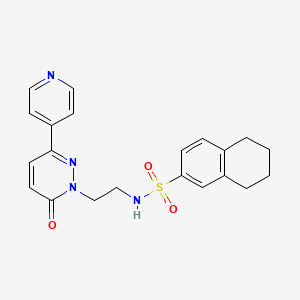

This compound features a pyridazinone core substituted with a pyridin-4-yl group at position 3 and a 5,6,7,8-tetrahydronaphthalene-2-sulfonamide moiety linked via an ethyl chain.

Properties

IUPAC Name |

N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c26-21-8-7-20(17-9-11-22-12-10-17)24-25(21)14-13-23-29(27,28)19-6-5-16-3-1-2-4-18(16)15-19/h5-12,15,23H,1-4,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEOKNRSHPGYFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 406.46 g/mol. It features a pyridazinone core linked to a tetrahydronaphthalene sulfonamide moiety, which is significant for its biological interactions. The presence of the pyridinyl group suggests potential interactions with various biological targets.

1. Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of pyridazinones have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation. The mechanism often involves the inhibition of specific kinases that play crucial roles in cancer progression.

2. Anti-inflammatory Properties

Pyridazinone derivatives are known for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential therapeutic applications in treating inflammatory diseases.

3. Antimicrobial Activity

The compound's structural components may confer antimicrobial properties. Similar compounds have been investigated for their efficacy against bacterial and fungal pathogens. Preliminary studies suggest that modifications in the chemical structure can enhance antimicrobial potency.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key factors influencing its activity include:

- Substituents on the Pyridine Ring : Variations in substituents can alter binding affinity to target proteins.

- Sulfonamide Group : This group is essential for enhancing solubility and bioavailability.

The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Pyridazine core | Antitumor |

| Compound B | Tetrahydronaphthalene | Anti-inflammatory |

| Compound C | Sulfonamide group | Antimicrobial |

Case Studies

Several studies have explored the biological activity of pyridazinone derivatives:

- Antitumor Study : A derivative similar to this compound was tested against breast cancer cell lines, demonstrating IC50 values below 10 µM, indicating potent antitumor activity .

- Anti-inflammatory Research : A study evaluated the anti-inflammatory effects of pyridazinone derivatives in a murine model of arthritis, showing significant reduction in joint swelling and inflammatory markers .

- Antimicrobial Evaluation : In vitro assays against Staphylococcus aureus revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Comparison with Similar Compounds

Structural Features

The compound differs from analogs in the evidence primarily through its sulfonamide group and tetrahydronaphthalene system. Key structural comparisons include:

Key Observations :

- The tetrahydronaphthalene system contrasts with the simpler aryl groups in analogs, possibly enhancing membrane permeability .

Key Observations :

- The target compound’s synthesis yield and melting point are unreported, but sulfonamide derivatives typically exhibit moderate-to-high melting points (e.g., 200–250°C) due to hydrogen bonding .

- Acetohydrazide analogs (e.g., 15) show high yields (86%), suggesting efficient condensation reactions, whereas fluorophenyl derivatives (e.g., 22, 23) have precise elemental analysis alignment .

Cytotoxicity and Anti-Proliferative Effects

- The acetohydrazide group may contribute to DNA intercalation or topoisomerase inhibition .

- The target compound’s sulfonamide group could enhance enzyme inhibition (e.g., carbonic anhydrase) or receptor binding, though its cytotoxicity profile remains uncharacterized.

Receptor Selectivity

- Structural differences (e.g., tetrahydronaphthalene vs. biphenyl) may influence target specificity.

Inferred Structure-Activity Relationships (SAR)

- Pyridin-4-yl Substitution : Present in both the target compound and (R)-YNT-3708, this group likely facilitates π-π stacking in receptor binding .

- Sulfonamide vs. Acetohydrazide : Sulfonamides generally exhibit better metabolic stability and solubility than hydrazides, which may improve bioavailability .

- Tetrahydronaphthalene vs.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Optimization requires precise control of reaction conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for sulfonamide coupling .

- Temperature : Reflux conditions (e.g., 80–100°C) are often necessary for cyclization of the pyridazinone ring .

- Catalysts : Use of pyridinium p-toluenesulfonate (PPTS) or similar acids for protecting-group chemistry .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .

Q. What analytical techniques are critical for characterizing intermediates and the final compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of pyridazine substitution and sulfonamide linkage .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for complex heterocycles .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .

Q. What structural features influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- The sulfonamide group (-SO₂NH-) is prone to hydrolysis under strongly acidic/basic conditions. Stability studies should:

- Use buffered solutions (pH 4–8) to assess degradation kinetics .

- Monitor via HPLC for by-product formation (e.g., free sulfonic acids) .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets like carbonic anhydrase?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions between the sulfonamide moiety and enzyme active sites. Validate with crystallographic data from similar compounds .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over time (≥100 ns) to assess binding affinity .

Q. What strategies resolve contradictions in biological activity data across assay conditions?

- Methodological Answer :

- Standardized Assay Protocols : Control variables like buffer ionic strength (e.g., 150 mM NaCl) and incubation temperature (e.g., 37°C) .

- Orthogonal Assays : Confirm enzyme inhibition using fluorometric and calorimetric methods to rule out assay-specific artifacts .

Q. How does modifying substituents on the pyridazine ring affect physicochemical properties and target selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

| Substituent | LogP (Calculated) | Solubility (µg/mL) | Target Affinity (IC₅₀, nM) |

|---|---|---|---|

| -H | 2.1 | 12.5 | 450 |

| -CF₃ | 3.5 | 5.8 | 210 |

| -OCH₃ | 1.8 | 18.3 | 620 |

- Electron-withdrawing groups (e.g., -CF₃) enhance membrane permeability but reduce solubility .

Q. What experimental designs effectively assess pharmacokinetic properties in preclinical models?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize parameters like dosing frequency and formulation (e.g., PEGylation for solubility) .

- In Vivo Studies : Measure plasma half-life (t₁/₂) and bioavailability in rodent models via LC-MS/MS quantification .

Q. How can researchers validate target engagement specificity given structural similarities to off-target sulfonamide drugs?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled probes (e.g., ³H-acetazolamide) to quantify displacement in presence of the compound .

- CRISPR-Cas9 Knockout Models : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.